

VIM-2-IN-1: A Novel Triazole-Based Inhibitor Targeting Metallo-β-Lactamases

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs) like Verona integron-encoded metallo-β-lactamase 2 (VIM-2), presents a formidable challenge to global health. These enzymes are capable of hydrolyzing a broad spectrum of β-lactam antibiotics, rendering them ineffective. In the ongoing search for effective MBL inhibitors, a promising candidate, VIM-2-IN-1 (also identified as compound 1dj), has emerged from a series of novel NH-1,2,3-triazole-based compounds. This technical guide provides a comprehensive overview of VIM-2-IN-1, including its inhibitory activity, mechanism of action, and the experimental protocols utilized in its evaluation.

Core Concepts and Mechanism of Action

VIM-2-IN-1 is a potent inhibitor of several MBLs, demonstrating a competitive mode of inhibition.[1] Its efficacy stems from the specific interactions of its triazole scaffold within the active site of the VIM-2 enzyme. High-resolution crystal structures reveal that the triazole inhibitors form crucial hydrogen bonds with Arg228 and the backbone of either Ala231 or Asn233.[2] Furthermore, the inhibitor engages in hydrophobic interactions with key residues such as Trp87, Phe61, and Tyr67, which are critical for the stability and function of the enzyme. [2] This multi-point interaction effectively blocks the catalytic activity of the MBL, preventing the hydrolysis of β -lactam antibiotics.

Quantitative Data Summary



The inhibitory activity of **VIM-2-IN-1** and related compounds has been quantified against several clinically relevant metallo- β -lactamases. The data, summarized below, highlights the potency and selectivity of these inhibitors.

Compound	Target Enzyme	IC50 (μM)
VIM-2-IN-1 (1dj)	VIM-2	23
GIM-1	48	
NDM-1	231	_

Experimental Protocols

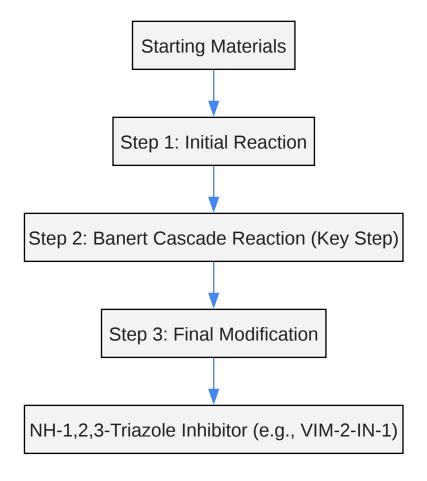
The discovery and characterization of **VIM-2-IN-1** involved a series of robust experimental procedures, from chemical synthesis to microbiological assays. The detailed methodologies are outlined below to facilitate replication and further investigation.

Synthesis of NH-1,2,3-Triazole Inhibitors

The synthesis of the NH-1,2,3-triazole series of inhibitors, including **VIM-2-IN-1**, was achieved through a three-step protocol.[2] The key step in this synthesis is the Banert cascade reaction.

DOT Diagram: Synthesis Workflow





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Caption: Workflow for the synthesis of NH-1,2,3-triazole inhibitors.

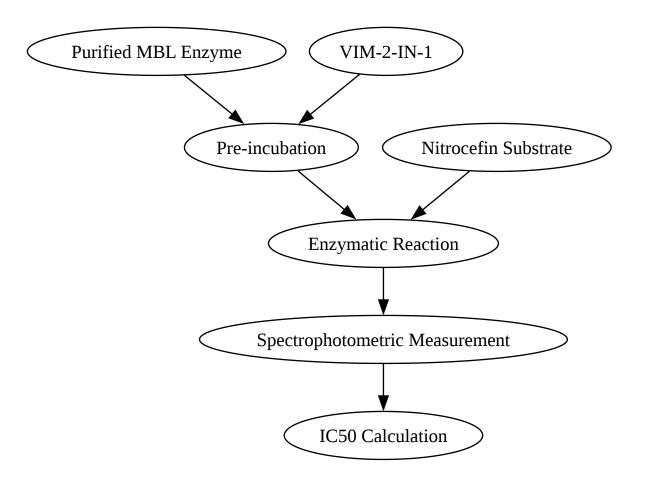
Metallo-β-Lactamase Inhibition Assay

The inhibitory properties of the synthesized compounds were evaluated using biochemical assays against purified MBLs (VIM-2, NDM-1, and GIM-1).[2]

- Enzyme Preparation: Recombinant VIM-2, NDM-1, and GIM-1 enzymes were expressed and purified to homogeneity.
- Assay Buffer: The assays were performed in a suitable buffer, typically HEPES, at a physiological pH.
- Substrate: A chromogenic β-lactam substrate, such as nitrocefin, was used to monitor enzyme activity.



- Inhibitor Incubation: The enzymes were pre-incubated with varying concentrations of the inhibitor (VIM-2-IN-1) for a defined period.
- Reaction Initiation and Monitoring: The reaction was initiated by the addition of the substrate.
 The rate of hydrolysis was monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength over time.
- IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.



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Caption: Key interactions of VIM-2-IN-1 within the VIM-2 active site.

Synergy Assays



The ability of the inhibitors to restore the activity of β -lactam antibiotics was assessed using synergy assays with bacterial strains expressing VIM enzymes. [2]

- Bacterial Strains:Pseudomonas aeruginosa and Escherichia coli strains harboring VIM enzymes were used.
- Antibiotic: A β-lactam antibiotic, such as imipenem, was used.
- MIC Determination: The minimum inhibitory concentration (MIC) of the antibiotic alone and in the presence of a fixed, sub-inhibitory concentration of the inhibitor was determined using broth microdilution methods.
- Synergy Assessment: A significant reduction in the MIC of the antibiotic in the presence of the inhibitor indicates synergistic activity.

Conclusion and Future Directions

VIM-2-IN-1 represents a significant advancement in the development of metallo-β-lactamase inhibitors. Its novel NH-1,2,3-triazole scaffold and well-defined mechanism of action provide a strong foundation for further structure-guided design and optimization. The detailed experimental protocols outlined in this guide are intended to support ongoing research efforts aimed at refining the potency, selectivity, and pharmacokinetic properties of this promising class of inhibitors, with the ultimate goal of addressing the critical threat of antibiotic resistance.

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References

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